5-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-2-methoxybenzamide
Description
This compound features a 2-methoxybenzamide core substituted with a sulfamoyl group and a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety. The tetrahydrobenzofuran group may enhance metabolic stability or receptor binding compared to simpler benzamide derivatives .
Properties
IUPAC Name |
5-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylsulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-24-14-5-4-11(9-12(14)16(18)20)26(22,23)19-10-17(21)7-2-3-15-13(17)6-8-25-15/h4-6,8-9,19,21H,2-3,7,10H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKKEGSZPHFIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Biological Activity
5-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This comprehensive review discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 293.34 g/mol. Its structure features a sulfamoyl group linked to a tetrahydrobenzofuran moiety and a methoxybenzamide component, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various disease pathways. The functional groups within the compound facilitate binding to these targets, modulating their activity and leading to therapeutic effects.
1. Antidiabetic Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, a related compound showed IC50 values of 6.28 µM against α-glucosidase and 4.58 µM against α-amylase, indicating its potential as a multi-target antidiabetic agent .
Table 1: Antidiabetic Activity of Related Compounds
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 6.28 | |
| Compound A | α-Amylase | 4.58 | |
| Compound B | PTP1B | 0.91 | |
| Compound C | DPPH | 2.36 |
2. Antioxidant Activity
The antioxidant potential of the compound has also been investigated. In vitro assays using DPPH free radicals showed promising results with an IC50 value of 2.36 µM, suggesting that the compound can effectively scavenge free radicals and protect cellular components from oxidative damage .
3. Antimicrobial Activity
Compounds containing similar structural motifs have been evaluated for their antimicrobial properties. Studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | |
| Compound A | Bacillus subtilis | Strong |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antidiabetic Studies : In a study evaluating various compounds for their antidiabetic potential, it was found that several exhibited IC50 values comparable to known antidiabetic drugs like acarbose and ursolic acid .
- Antioxidant Studies : The antioxidant capacity was assessed through DPPH assays, revealing that certain derivatives had significant radical scavenging abilities which could be beneficial in preventing oxidative stress-related diseases .
- Toxicity Studies : Acute toxicity tests conducted on experimental models indicated no adverse behavioral changes or lethality at tested concentrations over a period of 72 hours, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Sulpiride [(±)-5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide]
- Structure : Shares the 2-methoxybenzamide and sulfamoyl groups but replaces the tetrahydrobenzofuran with a pyrrolidinylmethyl chain.
- Applications : Clinically used as a tranquilizer and digestive aid due to dopamine D2 receptor antagonism .
- Key Differences : The tetrahydrobenzofuran in the target compound may confer improved blood-brain barrier penetration or receptor selectivity compared to Sulpiride’s pyrrolidine moiety.
[18F]Fallypride and [11C]Raclopride
- Structure : [18F]Fallypride (5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide) and [11C]Raclopride (6-hydroxy-2-[11C]methoxybenzamide) are radiolabeled benzamides.
- Applications : Used in PET imaging for dopamine receptor studies. The fluoropropyl and dichloro groups enhance lipophilicity and binding affinity .
- Key Differences : The target compound lacks radioisotopes but includes a sulfamoyl group, which could modulate solubility or off-target interactions.
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
- Structure : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and analogs.
- Applications : Antifungal agents targeting thioredoxin reductase in C. albicans .
- Key Differences : The oxadiazole ring in LMM5/LMM11 replaces the tetrahydrobenzofuran, highlighting how heterocyclic variations influence antimicrobial vs. neurological targeting.
QS Inhibitors (Compounds 1066 and 1084)
- Structure : Sulfamoyloxy groups attached to tetrahydrofuran (e.g., compound 1066).
- Applications: Inhibit quorum sensing in Pseudomonas aeruginosa via PqsA binding .
- Key Differences : The target compound’s benzofuran and sulfamoyl groups may favor different enzyme interactions compared to the tetrahydrofuran-sulfamoyloxy motif in these inhibitors.
Structural and Spectroscopic Comparisons
- IR Spectroscopy : Sulfamoyl-containing analogs (e.g., LMM5, Sulpiride) show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches. The absence of C=O bands in triazole derivatives (e.g., compounds 7–9) confirms tautomeric shifts, a feature relevant for validating the target compound’s structure .
- NMR : Substituents like the tetrahydrobenzofuran would influence chemical shifts in ¹H/¹³C-NMR, distinguishing it from simpler benzamides.
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
